N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
Description
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a sulfonamide-containing compound featuring a benzo[b][1,4]oxazepine core substituted with an allyl group at position 5, dimethyl groups at position 3, and a 4-oxo moiety. The sulfamoyl phenyl group is linked to a butyramide side chain.
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-21-20(15-18)27(14-6-2)23(29)24(3,4)16-32-21/h6,8-13,15,26H,2,5,7,14,16H2,1,3-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONFAAYWQCSAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential biological activities. This article reviews its biological properties, including anticancer activity and other pharmacological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 921863-75-4 |
The structure features a benzo[b][1,4]oxazepin core with an allyl group and a sulfamoyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For example, derivatives of benzenesulfonamide exhibited significant cytotoxicity against cancer cells comparable to doxorubicin, a standard chemotherapy agent .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific pathways that lead to cell cycle arrest and subsequent cell death. This has been observed in related compounds that target DNA synthesis and repair mechanisms .
Other Pharmacological Effects
In addition to anticancer properties, this compound may exhibit:
- Anti-inflammatory Activity : Some studies suggest that compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : The sulfamoyl group in the structure is known for its antibacterial effects; thus, derivatives may possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several case studies have documented the effects of similar compounds:
- Case Study 1 : A study evaluated a related compound's efficacy against breast cancer cells in vitro. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those for conventional treatments .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of a sulfamoyl derivative. The study demonstrated reduced levels of inflammatory markers in animal models treated with the compound .
Comparison with Similar Compounds
Benzooxazepine Derivatives
- Target Compound : Features a benzo[b][1,4]oxazepine ring with 5-allyl , 3,3-dimethyl , and 4-oxo substituents.
- (CAS 922064-01-5): Contains a benzo[f][1,4]oxazepine core with 5-oxo and lacks alkyl substituents. The isobutyramide chain (vs.
- (CAS 922097-99-2) : Substituted with 5-ethyl and 3,3-dimethyl on a benzo[b]oxazepine core, paired with an isobutyramide group. The ethyl group may reduce steric hindrance compared to the allyl group in the target compound .
Sulfamoyl Phenyl Acylated Derivatives ()
Compounds 5a–5d share the sulfamoyl phenylbutyramide/pentanamide/hexanamide backbone but lack the benzooxazepine moiety. Key differences include:
- Acyl Chain Length : Butyramide (5a, C4), pentanamide (5b, C5), hexanamide (5c, C6), and heptanamide (5d, C7). Longer chains increase molecular weight and logP values, impacting solubility .
- Melting Points : Shorter chains (e.g., 5a: 180–182°C) exhibit higher melting points than longer analogs (5c: 142–143°C), likely due to reduced conformational flexibility .
Physicochemical and Spectroscopic Properties
Molecular Weight and Formula
Thermal Properties
Spectroscopic Data
- ¹H-NMR : Allyl protons in the target compound would show characteristic signals at δ ~5–6 ppm (vinyl CH2) and ~3–4 ppm (allylic CH2), distinct from ethyl (δ ~1.2–1.5 ppm) or methyl groups in analogs .
- ESI-HRMS : The target compound’s molecular ion ([M+H]+) would align with its formula (calcd. ~457.5), differing from (403.5) and 6 (459.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
